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Compound of Interest

3,9-Diazaspiro[5.5]undecan-2-one
Compound Name:
hydrochloride

cat. No.: B8052660

Executive Summary & Scientific Rationale

Diazaspiro compounds—bicyclic structures connected by a single quaternary carbon—have
emerged as critical "3D scaffolds" in modern drug discovery. They serve as rigid, sp3-rich
bioisosteres for traditional flat heterocycles like piperazine and morpholine. However, their
unique three-dimensional topology presents challenges for traditional characterization (e.g.,
overlapping NMR signals due to symmetry).

Collision Cross-Section (CCS), measured via lon Mobility Spectrometry (IMS), provides a
rotationally averaged "shadow" of these molecules in the gas phase. For diazaspiro
compounds, CCS is not just a physical constant; it is a structural validator. It quantifies the
"twist” and "stretch” that these scaffolds impart to a drug pharmacophore, distinguishing them
from their flat analogs and separating subtle regioisomers that liquid chromatography (LC)

cannot resolve.

This guide analyzes the CCS landscape of diazaspiro scaffolds, comparing them to standard
heterocycles, and provides a validated protocol for their measurement.

Comparative Analysis: Diazaspiro Scaffolds vs.
Traditional Heterocycles[1]
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The primary utility of measuring CCS for diazaspiro compounds is to confirm their distinct

spatial occupancy compared to the "flat" rings they replace.

The "Stretched" Mimic Effect: Diazaspiro[3.3]heptane

vs. Piperazine

A common misconception is that spiro-cyclization always results in a more compact molecule.

Experimental and computational data reveal a nuanced reality for the 2,6-

diazaspiro[3.3]heptane core.

Piperazine (Chair

2,6-

Feature Diazaspiro[3.3]hepta  CCS Implication
Conformer)
ne
Flexible, Chair/Boat Rigid, Twisted (90° Spiro core has a fixed,
Topology _ . ,
equilibrium offset rings) non-collapsing shape.
Spiro is "Stretched":
The spiro scaffold
extends the
N-N Distance ~2.9A ~4.17-4.19 A pharmacophore,
leading to a larger
CCS than the chair-
piperazine.
measurable ACCS:
) +9 to +13 A3 (vs. The increased volume
Molecular Volume Baseline

Piperazine) results in a distinct
drift time shift.
Allows access to new
o ] binding pockets
Vectorization Linear/Planar Orthogonal

without changing

mass significantly.

Key Insight: When replacing a piperazine linker with a 2,6-diazaspiro[3.3]heptane, expect an

increase in CCS values (typically +2% to +5% depending on substituents) due to the
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"stretched" N-N vector and the rigid orthogonality of the cyclobutane rings, which prevents the
molecule from folding into a compact state during ionization.

Representative CCS Data

While specific experimental values depend heavily on the substituents (R-groups), the following
baseline values and predictions serve as reference points for the core scaffolds.

Table 1: Reference CCS Values for Diazaspiro Cores & Analogs (Nitrogen, N2)

Compound . Predicted/Exp Sourcel/Contex
lon Species Mass (Da)
Class CcCs (A? t
7-thia-1,3- Compact bicyclic
diazaspiro[4.4lno  [M+H]* 173.04 136.1 (Pred) core; high
nane-2,4-dione density.[1]
. Sodium
7-thia-1,3-
) . adduction
diazaspiro[4.4lno  [M+Na]* 195.02 144.7 (Pred) )
_ increases CCS
nane-2,4-dione
by ~6%.
Highly
Piperazine dependent on
[M+H]*+ 87.08 ~118 - 122 (Exp) _
(Reference) conformation
(chair).
Spiro-
Demonstrates
Aphidicolanes
CCS range for
(Complex [M+Na]* ~350 - 460 179 - 216 (Exp) )
complex spiro-
Natural
fused drugs.
Products)

Typical range for
[M+H]*+ 300 - 400 160 - 190 (Exp) spiro-containing

lead compounds.

Generic Drug-

Like Spirocycle

Note: "Pred" values are derived from machine-learning models (e.g., CCSbase,
CCSOnDemand) trained on high-resolution IMS data.
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Experimental Protocol: Measuring CCS for Rigid
Spirocycles

To obtain reproducible CCS values for diazaspiro compounds, specifically to distinguish
isomers, follow this self-validating protocol.

Method Selection

e Drift Tube IMS (DTIMS): The "Gold Standard" for absolute values. Use if reporting physical
constants for a new chemical entity (NCE).

e Traveling Wave IMS (TWIMS): High-throughput. Requires strict calibration. Use for screening
libraries of spiro-analogs.

Step-by-Step Workflow

Step 1. Sample Preparation
e Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid.

o Concentration: 500 nM to 1 uM. Crucial: Spiro compounds often fly efficiently; avoid
saturation to prevent space-charge effects which distort peak shape.

Step 2: lonization (ESI)

» Polarity: Positive mode is standard for diazaspiro amines (protonation at secondary/tertiary
nitrogens).

e Source Temp: 100-120°C. Note: Diazaspiro cores are thermally stable, but low temperature
preserves non-covalent complexes if studying binding.

Step 3: Calibration (Critical for TWIMS)
o Calibrant: Use Polyalanine or Major Mix (Waters).

e Range: Ensure calibrant ions bracket the m/z and mobility of your spiro compound.
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¢ QC Check: Run a known standard (e.g., Carbamazepine, CCS ~158 A2) every 10 samples.
Deviation must be <2%.[2][3]

Step 4: Data Processing
o Extract lon Mobility Chromatogram (EIM) for the monoisotopic mass.

e Calculate CCS using the Mason-Schamp equation (for DTIMS) or the calibration curve (for
TWIMS).

e Isomer Check: If the peak FWHM is >10% wider than the isotopic standard, you likely have
inseparable isomers (e.g., protomers on different nitrogens of the spiro ring).

Visualizations
Workflow for CCS Determination

This diagram outlines the decision process and experimental flow for characterizing diazaspiro
compounds.
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Caption: Operational workflow for determining CCS values. DTIMS offers direct measurement,
while TWIMS requires robust calibration.

Decision Tree: Separating Spiro-lIsomers

Diazaspiro synthesis often yields regioisomers. This logic tree guides the use of CCS to
separate them.

Direct IMS Separation Identify Isomers
(Baseline Resolved) by Drift Time
Use Metal Adducts Adduct Induces
({55, ey () Conformational Shift

Isomeric Mixture Predicted CCS Difference
(Same m/z) (ACCS)

Click to download full resolution via product page

Caption: Strategy for separating diazaspiro isomers. If standard protonated CCS values are too
close, alkali metal doping (Li+, Na+) often amplifies structural differences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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